Ethyl difluoro(4-hydroxyphenyl)acetate
Description
Ethyl difluoro(4-hydroxyphenyl)acetate is an organofluorine compound featuring a 4-hydroxyphenyl group attached to a difluoro-substituted acetate ester. This compound is likely explored for pharmaceutical or agrochemical applications due to its hybrid functional groups .
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C10H10F2O3/c1-2-15-9(14)10(11,12)7-3-5-8(13)6-4-7/h3-6,13H,2H2,1H3 |
InChI Key |
SCNCWIZDHYOHSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)O)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl difluoro(4-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxyphenylacetic acid with ethyl difluoroacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl difluoro(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.
Reduction: Formation of ethyl difluoro(4-hydroxyphenyl)methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl difluoro(4-hydroxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl difluoro(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the fluorine atoms can enhance the compound’s lipophilicity and stability. These interactions can modulate enzyme activity and influence various biological processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between ethyl difluoro(4-hydroxyphenyl)acetate and its structural analogs:
*Inferred formula based on structural analysis.
Functional Group Impact
- 4-Hydroxyphenyl vs. This may enhance solubility in polar solvents like ethanol or water relative to nitrophenoxy analogs.
- Difluoro Substitution: The difluoro group at the alpha-carbon stabilizes the molecule against enzymatic degradation, a common strategy in drug design to prolong half-life . This contrasts with non-fluorinated analogs like ethyl 4-hydroxyphenylacetate (), which may exhibit faster metabolic clearance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
